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Mal-amido-PEG3-NHS ester

Cat. No.: B8116333
M. Wt: 469.4 g/mol
InChI Key: LQAQWVUOOSWWST-UHFFFAOYSA-N
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Description

Evolution of Heterobifunctional Linkers in Bioconjugation Chemistry

Bioconjugation chemistry relies on the ability to link different molecules together to create novel functionalities. Early methods often utilized homobifunctional linkers, which have identical reactive groups at both ends. ub.edusigmaaldrich.com However, these can lead to undesirable polymerization and intramolecular crosslinking. ub.edu The development of heterobifunctional crosslinkers, which possess two different reactive groups, represented a significant advancement. sigmaaldrich.comrsc.org This design allows for controlled, stepwise reactions, minimizing unwanted side products. sigmaaldrich.com Over time, these linkers have evolved from simple hydrocarbon chains to more sophisticated structures incorporating elements like PEG to enhance properties such as solubility and biocompatibility. researchgate.netbiochempeg.com

Strategic Design Principles of Polyethylene (B3416737) Glycol (PEG)-Based Linkers

Polyethylene glycol (PEG) is a polymer known for its hydrophilicity, biocompatibility, and lack of toxicity. tandfonline.com Incorporating PEG chains into linker molecules, a process known as PEGylation, offers several advantages in bioconjugation. uzh.ch PEG linkers can increase the solubility and stability of the resulting conjugates. researchgate.net The flexibility of the PEG chain can also provide spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity. Furthermore, PEGylation can reduce the immunogenicity of the conjugated molecule. researchgate.net The length of the PEG chain is a critical design parameter, as it can influence the pharmacokinetic and pharmacodynamic properties of the final product. biochempeg.comuzh.ch Homogeneous PEG linkers, with a defined molecular weight and spacer length like the PEG3 in Mal-amido-PEG3-NHS ester, allow for greater precision in creating and characterizing bioconjugates. researchgate.net

Significance of Maleimide (B117702) and N-Hydroxysuccinimide (NHS) Ester Functionalities in Contemporary Research

The maleimide and N-hydroxysuccinimide (NHS) ester are two of the most widely used reactive groups in bioconjugation. pubcompare.ai

N-Hydroxysuccinimide (NHS) Esters: NHS esters react efficiently with primary amines, which are abundant in proteins on the side chains of lysine (B10760008) residues, to form stable amide bonds. researchgate.netthermofisher.com This reaction is typically carried out in a pH range of 7.2 to 9. researchgate.netthermofisher.com While effective, the NHS ester group is susceptible to hydrolysis in aqueous solutions, a factor that needs to be considered during experimental design. researchgate.net

Maleimides: The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, found in the amino acid cysteine. chemimpex.com This reaction forms a stable thioether bond and is most efficient at a pH between 6.5 and 7.5. researchgate.net The maleimide group is generally more stable in aqueous solutions than the NHS ester, but it can also undergo hydrolysis at pH values above 7.5. researchgate.net

The combination of these two functionalities in a single molecule allows for a two-step conjugation strategy. First, the NHS ester is reacted with an amine-containing molecule. After purification to remove excess linker, the maleimide group on the newly modified molecule can then be specifically reacted with a thiol-containing molecule. researchgate.net

Overview of this compound's Role in Interdisciplinary Research Domains

The unique properties of this compound make it a versatile tool in a variety of research areas:

Antibody-Drug Conjugates (ADCs): In the development of ADCs for targeted cancer therapy, this linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. axispharm.comaxispharm.comnih.gov The antibody directs the drug to cancer cells, and the linker ensures the stable attachment of the drug until it reaches its target.

PROTACs: this compound is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). chemsrc.commedchemexpress.com PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. chemsrc.com

Biomaterial and Surface Functionalization: In materials science, this linker can be used to modify surfaces to enhance their biocompatibility or to immobilize proteins and other biomolecules for applications in biosensors and medical devices. chemimpex.com

Protein and Peptide Labeling: It is also employed for the fluorescent or biotin (B1667282) labeling of proteins and peptides for detection and analysis in various assays. pubcompare.aiaxispharm.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₇N₃O₁₀ nih.gov
Molecular Weight 469.45 g/mol sigmaaldrich.com
IUPAC Name 2,5-dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13-trioxa-4-azahexadecan-16-oate sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity ≥95% axispharm.com
Storage Temperature -20°C in an inert atmosphere sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N3O10 B8116333 Mal-amido-PEG3-NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O10/c24-15(5-8-22-16(25)1-2-17(22)26)21-7-10-31-12-14-32-13-11-30-9-6-20(29)33-23-18(27)3-4-19(23)28/h1-2H,3-14H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAQWVUOOSWWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into Mal Amido Peg3 Nhs Ester Reactivity in Biomolecular Conjugation

Amine-Reactive Conjugation via NHS Ester Moiety

The N-hydroxysuccinimide ester is one of the most common amine-reactive functional groups used in bioconjugation. lumiprobe.combroadpharm.com It reacts with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, under physiological to slightly alkaline conditions to form stable, covalent amide bonds. broadpharm.comthermofisher.comthermofisher.com

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. glenresearch.com The unprotonated primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester group. glenresearch.com This attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a highly stable amide bond between the target molecule and the crosslinker. thermofisher.comglenresearch.com While NHS esters can also react with other nucleophiles like hydroxyl or sulfhydryl groups, the resulting ester and thioester linkages are less stable and can be displaced by amines. glenresearch.com

The aminolysis of NHS esters in aqueous solutions is a well-studied process. Kinetic studies on model NHS esters show that the reaction follows a rate expression that is first order with respect to the concentration of the free, unprotonated amine. mst.edu The rate of the reaction is directly correlated with the basicity (pKa) of the amine nucleophile; a Brønsted-type plot correlating the nucleophilic rate constant with amine basicity yields a slope (βnuc) of approximately 1.0. mst.edu This indicates that as the basicity of the amine increases, its nucleophilicity increases, leading to a higher concentration of the tetrahedral intermediate and a faster reaction rate. mst.edu

Thermodynamically, the formation of the amide bond is a favorable process, resulting in a very stable covalent linkage. glenresearch.com The reaction is driven by the fact that the N-hydroxysuccinimide anion is a good leaving group. Research comparing N-hydroxy esters to phenyl esters with leaving groups of similar basicity shows that the nucleophilic rate constants for N-hydroxy esters are about two orders of magnitude greater, highlighting their high reactivity. mst.edu

The efficiency of the amine-reactive conjugation is critically dependent on the reaction pH. lumiprobe.cominterchim.frwindows.net The reaction requires the amine to be in its unprotonated, nucleophilic state. windows.net At acidic pH, primary amines are protonated (R-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester. lumiprobe.cominterchim.fr As the pH increases, the amine becomes deprotonated, increasing the reaction rate. However, at excessively high pH, the competing reaction of NHS ester hydrolysis becomes dominant. lumiprobe.comthermofisher.com Consequently, the optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5 for maximal efficiency. lumiprobe.comthermofisher.comwindows.net

The composition of the buffer is also crucial. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comwindows.netbroadpharm.com Recommended buffers include phosphate, sodium bicarbonate, HEPES, and borate (B1201080) buffers. lumiprobe.comthermofisher.comnih.gov For NHS esters with poor water solubility, a small amount of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve the reagent before adding it to the aqueous reaction mixture. lumiprobe.cominterchim.frbroadpharm.com

ParameterConditionEffect on Conjugation EfficiencyCitation
pHLow pH (<7)Inefficient; target amines are protonated and non-nucleophilic. lumiprobe.cominterchim.fr
Optimal pH (7.2 - 8.5)High efficiency; balance between amine reactivity and ester stability. lumiprobe.comthermofisher.com
High pH (>9)Reduced efficiency; rapid hydrolysis of the NHS ester dominates. lumiprobe.comthermofisher.comthermofisher.com
Buffer TypeAmine-free (e.g., Phosphate, Bicarbonate, Borate)Recommended; avoids competing reactions. thermofisher.comwindows.net
Amine-containing (e.g., Tris, Glycine)Not recommended; buffer amines compete with the target molecule. thermofisher.combroadpharm.com
Hydrolysis Half-life of NHS Esters in Aqueous Solution
pHTemperatureHalf-lifeCitation
7.00°C4 - 5 hours thermofisher.comthermofisher.com
8.64°C10 minutes thermofisher.comthermofisher.com

Thiol-Reactive Conjugation via Maleimide (B117702) Moiety

The maleimide group is a highly selective functional group that reacts with free sulfhydryl (thiol) groups, such as those on cysteine residues in proteins and peptides. windows.net

The conjugation of a maleimide to a sulfhydryl group occurs through a nucleophilic Michael addition reaction. bachem.comnih.govresearchgate.net The reaction is most efficient when the thiol is in its deprotonated thiolate anion form (R-S⁻), which is a more potent nucleophile. nih.gov The thiolate attacks one of the vinyl carbons of the maleimide's carbon-carbon double bond. bachem.com This attack forms a stable, covalent thioether linkage. windows.netbachem.com

Optimization of Reaction Conditions for Maleimide-Thiol Adduction Specificity

The specificity of the maleimide-thiol Michael addition reaction is critical for effective bioconjugation, ensuring that the maleimide group of a molecule like Mal-amido-PEG3-NHS ester selectively couples with sulfhydryl groups (thiols) on target biomolecules, such as cysteine residues in proteins. vectorlabs.comaxispharm.com The efficiency and selectivity of this adduction are highly dependent on several key reaction conditions, including pH, reactant molar ratio, temperature, and reaction time. uu.nlnih.gov

Influence of pH: The pH of the reaction buffer is arguably the most crucial factor governing the specificity of the maleimide-thiol reaction. vectorlabs.com A pH range of 6.5 to 7.5 is optimal for achieving high chemoselectivity for thiols. vectorlabs.comaxispharm.com Within this window, the thiol-maleimide reaction rate is approximately 1,000 times faster than the reaction with amines at a neutral pH. vectorlabs.comaxispharm.com Below pH 6.5, the reaction rate can be significantly slower due to the protonation of the thiol group, which reduces its nucleophilicity. Conversely, at pH values above 7.5, the maleimide group begins to react competitively with primary amines, such as the ε-amino group of lysine residues, leading to a loss of specificity. vectorlabs.com Furthermore, the maleimide ring itself is susceptible to hydrolysis at alkaline pH, which results in a non-reactive maleic acid amide derivative, further reducing conjugation efficiency. uu.nl

Molar Ratio of Reactants: The molar ratio of maleimide to thiol can significantly influence the conjugation efficiency. uu.nlnih.gov Studies involving the conjugation of ligands to maleimide-functionalized nanoparticles have shown that an excess of maleimide groups is often required to achieve optimal reaction efficiency. For example, the conjugation of the peptide cRGDfK to maleimide-functionalized nanoparticles was found to be optimal at a maleimide to thiol molar ratio of 2:1, achieving an efficiency of 84 ± 4%. uu.nlnih.gov For larger biomolecules like a nanobody, a higher molar ratio of 5:1 was needed to reach an optimal efficiency of 58 ± 12%. uu.nlnih.gov Determining the ideal ratio is often an empirical process that depends on the specific reactants and their steric accessibility. researchgate.netresearchgate.net

Temperature and Incubation Time: The maleimide-thiol conjugation is temperature-sensitive. researchgate.net While many protocols are performed at room temperature (~20-22 °C), reactions can also be carried out at 4°C, although this typically requires a longer incubation time to achieve a comparable yield. uu.nlresearchgate.net For instance, a reaction that proceeds to completion within 30 minutes at 37°C might require 1 to 4 hours at 4°C. researchgate.net The reaction time itself is a parameter that needs optimization based on the specific reactants and conditions. For the cRGDfK peptide, optimal conjugation was reached after 30 minutes at room temperature, whereas the larger nanobody required a 2-hour incubation. nih.gov

Below is an interactive data table summarizing the key parameters for optimizing maleimide-thiol conjugation specificity.

Table 1: Optimized Conditions for Maleimide-Thiol Conjugation
ParameterOptimal Range/ConditionRationale and Considerations
pH6.5 - 7.5Maximizes thiol selectivity. Below pH 6.5, the reaction is slow. Above pH 7.5, competitive reaction with amines and maleimide hydrolysis occur. vectorlabs.comaxispharm.com
Maleimide:Thiol Molar Ratio2:1 to 5:1 (Empirically determined)A molar excess of maleimide often improves efficiency, especially for larger biomolecules. uu.nlnih.gov
Temperature4°C to 25°C (Room Temperature)Lower temperatures (4°C) can be used but may require longer incubation times. researchgate.net
Reaction Time30 minutes to 4 hoursDependent on reactants, temperature, and concentration. nih.govresearchgate.net
Additives2-5 mM EDTAChelating agents like EDTA can prevent the oxidation of free thiols to disulfides, preserving their reactivity. researchgate.net

Stability of Thioether Bonds in Diverse Biological Environments

The covalent bond formed between a maleimide and a thiol is a succinimide (B58015) thioether, often referred to simply as a thioether bond in bioconjugation literature. nih.gov While this linkage is generally considered stable, its permanence in biological environments is a subject of significant research, particularly in the context of therapeutic conjugates like antibody-drug conjugates (ADCs). vectorlabs.comnih.gov The stability of the thiosuccinimide linkage is compromised by its susceptibility to a retro-Michael reaction, which can lead to payload exchange with other biological thiols. axispharm.comnih.govnih.gov

The retro-Michael reaction regenerates the original maleimide and thiol reactants. vectorlabs.comnih.gov In a biological milieu rich in thiols, such as human plasma which contains millimolar concentrations of glutathione (B108866) (GSH), the regenerated maleimide can react with these competing thiols. nih.govnih.gov This process, known as "payload migration" or "thiol exchange," can lead to the premature release of a conjugated molecule from its target, potentially causing off-target effects and reducing therapeutic efficacy. vectorlabs.comaxispharm.comnih.gov

Several factors influence the rate of the retro-Michael reaction and thus the stability of the thioether bond:

Thiol Exchange: The presence of exogenous thiols like glutathione can drive the equilibrium toward deconjugation. nih.govnih.gov The succinimide thioether can undergo exchange reactions with nearby free thiols, a process that can be manipulated under relevant physiological conditions. nih.gov

Local Microenvironment: The stability of the thiosuccinimide ring can depend on the specific site of conjugation on a protein. vectorlabs.comsci-hub.st Factors such as solvent accessibility and the presence of nearby charged amino acid residues can influence the rate of both the retro-Michael reaction and a stabilizing hydrolysis reaction. sci-hub.stucl.ac.uk

Succinimide Ring Hydrolysis: The thiosuccinimide ring itself can undergo hydrolysis to form a succinamic acid thioether. vectorlabs.comsci-hub.st This ring-opened product is stable and no longer susceptible to the retro-Michael reaction. vectorlabs.comsci-hub.st Therefore, promoting this hydrolysis post-conjugation is a key strategy for creating more stable bioconjugates. ucl.ac.ukprolynxinc.com The rate of this stabilizing hydrolysis is influenced by the N-substituents on the original maleimide, with electron-withdrawing groups accelerating the process. ucl.ac.ukprolynxinc.com

Table 2: Factors Affecting Thioether (Thiosuccinimide) Bond Stability
FactorEffect on StabilityMechanism
Presence of Exogenous Thiols (e.g., Glutathione)Decreases stabilityPromotes retro-Michael reaction, leading to thiol exchange and payload migration. nih.govnih.gov
Thiosuccinimide Ring HydrolysisIncreases stabilityForms a stable succinamic acid thioether that is resistant to the retro-Michael reaction. vectorlabs.comsci-hub.st
Local Conjugation SiteVariablePhysicochemical properties like charge and solvent accessibility can catalyze or inhibit stabilizing ring hydrolysis. sci-hub.st
Maleimide N-Substituent StructureVariableElectron-withdrawing groups on the nitrogen atom can accelerate the rate of stabilizing thiosuccinimide ring hydrolysis. ucl.ac.ukprolynxinc.com

Analysis of Maleimide Hydrolysis and its Impact on Reaction Specificity

A significant competing reaction that affects the efficiency and specificity of maleimide-thiol conjugation is the hydrolysis of the maleimide ring itself. vectorlabs.comuu.nl In aqueous solutions, particularly under neutral to alkaline conditions, the maleimide double bond is susceptible to hydrolysis, which opens the ring to form a maleic amide. vectorlabs.comsci-hub.st This resulting maleic amide is unreactive towards thiols, meaning that any maleimide reagent that undergoes hydrolysis before conjugation is effectively inactivated. vectorlabs.comuu.nl

The rate of maleimide hydrolysis is highly dependent on pH, increasing as the pH rises. vectorlabs.comnih.gov This underscores the importance of maintaining the reaction pH within the optimal 6.5-7.5 range; higher pH values not only introduce competing reactions with amines but also accelerate the deactivation of the maleimide reagent. vectorlabs.comuu.nl The kinetics of maleimide hydrolysis follow a pseudo-first-order rate law, and studies have shown that the half-life of a maleimide can be significantly impacted by pH and temperature. researchgate.netnih.gov For example, one study noted that storing maleimide-functionalized nanoparticles in a buffer at 20°C for seven days led to nearly 40% of the maleimide becoming unreactive, whereas storage at 4°C resulted in only a 10% decrease in reactivity. uu.nlnih.gov

It is important to distinguish the hydrolysis of the unreacted maleimide from the hydrolysis of the thiosuccinimide product formed after conjugation. While pre-conjugation hydrolysis is detrimental, post-conjugation hydrolysis of the thiosuccinimide ring is beneficial, as it stabilizes the conjugate against retro-Michael reactions. vectorlabs.comsci-hub.st

Table 3: Impact of Hydrolysis on Maleimide Chemistry
ProcessDescriptionEffect on ConjugationInfluencing Factors
Maleimide Ring Hydrolysis (Pre-conjugation)Ring-opening of the unreacted maleimide to form a non-reactive maleic amide.Negative. Reduces concentration of active reagent, lowering reaction efficiency and yield. vectorlabs.comuu.nlIncreases with higher pH (>7.5) and temperature. vectorlabs.comuu.nl
Thiosuccinimide Ring Hydrolysis (Post-conjugation)Ring-opening of the succinimide thioether product to form a stable succinamic acid thioether.Positive. Stabilizes the conjugate, preventing retro-Michael reaction and payload exchange. vectorlabs.comsci-hub.stIncreases with pH; rate is also dependent on the maleimide N-substituent. ucl.ac.ukprolynxinc.com

Applications in Bioconjugation and Biofunctionalization Research

Oligonucleotide and Nucleic Acid Conjugation

Mal-amido-PEG3-NHS ester can be used to conjugate oligonucleotides and other nucleic acids that have been modified to contain a primary amine group. glenresearch.com The NHS ester reacts with the amine-modified oligonucleotide to form a stable amide bond. This allows for the attachment of the maleimide-PEG portion of the linker to the nucleic acid, which can then be used for subsequent conjugation to a thiol-containing molecule, such as a protein or a surface.

The conjugation reaction is typically performed in a buffer with a pH of around 8.5 to ensure the primary amine is deprotonated and reactive. Excess linker and byproducts are then removed through purification methods such as ethanol (B145695) precipitation or HPLC. glenresearch.com

Table 5: General Protocol for Conjugating NHS Esters to Amino-Modified Oligonucleotides

Parameter Condition
Oligonucleotide Concentration 0.3 - 0.8 mM
NHS Ester Concentration ~14 mM in DMSO
Buffer 0.091 M Sodium Borate (B1201080), pH 8.5
Reaction Time 2 hours at room temperature

This table is based on a general protocol for NHS ester conjugation to amino-modified oligonucleotides. glenresearch.comglenresearch.com

Functionalization of Polymeric Nanomaterials and Self-Assembled Systems

The surface functionalization of polymeric nanoparticles and other self-assembled systems is crucial for their application in areas such as targeted drug delivery and diagnostics. mdpi.comresearchgate.net this compound can be used to modify the surface of these materials, provided they have accessible primary amine or thiol groups.

For example, nanoparticles made from polymers such as poly(lactic-co-glycolic acid) (PLGA) can be synthesized to have surface amine groups. mdpi.comresearchgate.net The NHS ester of this compound can then react with these amines to attach the maleimide-PEG linker to the nanoparticle surface. The maleimide (B117702) group is then available for the conjugation of targeting ligands, such as antibodies or peptides, that contain a thiol group. The PEG spacer in the linker can also help to reduce non-specific protein adsorption and improve the in vivo circulation time of the nanoparticles. mdpi.com

Table 6: Surface Functionalization of PLGA Nanoparticles

Nanoparticle Surface Group Functionalization Reagent Reactive Group on Reagent Resulting Surface Application Reference
PLGA Amine This compound NHS ester Maleimide Targeted Drug Delivery mdpi.comresearchgate.net

This table illustrates the general approach for functionalizing PLGA nanoparticles for subsequent bioconjugation.

Engineering of Bioactive Surfaces and Interfaces

The ability to tailor the properties of surfaces at the molecular level is fundamental in various biomedical and biotechnological applications. This compound serves as a valuable crosslinker for the chemical functionalization of surfaces, enabling the creation of bioactive interfaces with controlled properties.

A significant challenge in the development of implantable devices, biosensors, and diagnostic assays is the non-specific adsorption of proteins and other biomolecules to the material surface. This phenomenon, known as biofouling, can lead to reduced device performance, inaccurate sensor readings, and adverse biological responses. Surface modification with PEG chains, a process known as PEGylation, is a widely adopted strategy to create "stealth" surfaces that resist non-specific binding.

The hydrophilic and flexible nature of the PEG chains in this compound creates a hydrated layer on the surface that acts as a physical and energetic barrier to protein adsorption. The NHS ester end of the molecule can be used to anchor the PEG chain to an amine-functionalized substrate, leaving the maleimide group available for further functionalization or, if not needed, it can be quenched. This approach significantly reduces the non-specific binding of proteins and cells, thereby improving the signal-to-noise ratio in diagnostic assays and enhancing the biocompatibility of medical devices.

Surface PropertyMechanism of ActionOutcome
Reduced Protein AdsorptionThe hydrophilic PEG chains form a hydrated layer, creating a steric barrier that repels proteins.Increased signal-to-noise ratio in assays and diagnostics.
Minimized Cell AdhesionThe "stealth" surface presented by the PEG layer prevents cellular attachment.Enhanced biocompatibility of implanted materials.
Improved Aqueous SolubilityThe inherent hydrophilicity of the PEG spacer aids in keeping the surface and conjugated molecules soluble in aqueous environments.Facilitates use in biological systems.

The performance of biosensors heavily relies on the effective immobilization of biorecognition elements, such as antibodies, enzymes, or nucleic acids, onto the sensor surface. This compound provides a robust method for the covalent and oriented immobilization of ligands.

The process typically involves the initial functionalization of the biosensor substrate (e.g., gold, silica, or graphene) with a self-assembled monolayer (SAM) containing primary amine groups. The NHS ester of the this compound then reacts with these amines to form stable amide bonds, coating the surface with maleimide-terminated PEG chains. Thiol-containing ligands, which can be naturally present in proteins (e.g., cysteine residues) or introduced synthetically into molecules like DNA or peptides, can then be specifically and covalently attached to the maleimide groups. This directed immobilization strategy helps to ensure that the active sites of the ligands are oriented away from the surface and are readily accessible for target binding, thereby enhancing the sensitivity and specificity of the biosensor.

ParameterDescriptionAdvantage
Specificity of Immobilization The maleimide group reacts specifically with thiol groups, while the NHS ester reacts with amine groups.Controlled and directed attachment of ligands.
Oriented Immobilization By engineering a thiol group at a specific location on the ligand, its orientation on the surface can be controlled.Maximizes the accessibility of the ligand's active site, improving sensor sensitivity.
Reduced Steric Hindrance The PEG spacer provides a flexible linker arm, separating the ligand from the surface.Minimizes interference from the substrate and improves target binding kinetics.

Tissue engineering aims to regenerate or replace damaged tissues with the help of porous scaffolds that support cell growth and differentiation. The surface properties of these scaffolds are critical for promoting cell adhesion, proliferation, and function. This compound can be employed to modify the surface of tissue engineering scaffolds to improve their biocompatibility and bioactivity.

Scaffolds made from materials like polylactic acid (PLA), polyglycolic acid (PGA), or their copolymers often lack the specific cell-binding motifs found in the natural extracellular matrix (ECM). To address this, the surface of these scaffolds can be first amine-functionalized and then reacted with this compound. The resulting maleimide-functionalized surface can then be used to immobilize peptides containing the Arg-Gly-Asp (RGD) sequence, a well-known cell adhesion motif. The RGD peptide, which typically includes a terminal cysteine for conjugation, mimics the cell-binding domains of ECM proteins like fibronectin, thereby promoting specific cell attachment and signaling, leading to enhanced tissue integration and regeneration.

Scaffold MaterialModification StrategyDesired Cellular Response
Poly(lactic-co-glycolic acid) (PLGA)Amine functionalization followed by reaction with this compound and immobilization of RGD-containing peptides.Increased adhesion, proliferation, and differentiation of osteoblasts for bone regeneration.
Polycaprolactone (PCL)Surface aminolysis, followed by conjugation with this compound and subsequent attachment of growth factors.Enhanced endothelial cell migration and capillary formation for vascular tissue engineering.

The immobilization of proteins and DNA onto solid substrates is a cornerstone of many biotechnological platforms, including microarrays, proteomics, and genomics research. This compound offers a reliable method for the covalent attachment of these biomolecules.

For protein immobilization, the maleimide group of the surface-bound linker can react with the thiol group of cysteine residues within the protein. This allows for site-specific immobilization if the protein has a single accessible cysteine, leading to a uniform orientation of the immobilized protein. For proteins lacking a free cysteine, one can be introduced through genetic engineering.

In the case of DNA immobilization, a thiol group can be incorporated at the 5' or 3' end of a synthetic oligonucleotide. This thiol-modified DNA can then be readily conjugated to a maleimide-functionalized surface prepared using this compound. This method is widely used in the fabrication of DNA microarrays for gene expression analysis and genotyping.

BiomoleculeImmobilization ChemistryApplication
Protein (e.g., Antibody) The maleimide group on the surface reacts with thiol groups on the protein's cysteine residues.Development of antibody microarrays for protein profiling and diagnostic immunoassays.
DNA (Oligonucleotide) A thiol-modified oligonucleotide is conjugated to the maleimide-functionalized surface.Fabrication of DNA microarrays for gene expression analysis and single nucleotide polymorphism (SNP) detection.

Role in Advanced Therapeutic Modality Research

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Precursors

The stability of the linker is paramount to ensure that the cytotoxic payload is not prematurely released into systemic circulation, which could lead to off-target toxicity. biochempeg.com Non-cleavable linkers, such as the one formed by Mal-amido-PEG3-NHS ester, are designed to offer high plasma stability. creativebiolabs.netproteogenix.science The maleimide (B117702) group of the linker reacts with sulfhydryl (thiol) groups, typically from cysteine residues on the antibody, to form a stable thioether bond. creativebiolabs.net

Table 1: Comparison of Cleavable and Non-Cleavable Linkers in ADCs

FeatureNon-Cleavable LinkersCleavable Linkers
Release Mechanism Relies on complete lysosomal degradation of the antibody after internalization. adcreview.comPayload is released in response to specific triggers like low pH, high glutathione (B108866) levels, or specific enzymes. adcreview.com
Stability Generally higher plasma stability, reducing the risk of premature drug release. biochempeg.comcreativebiolabs.netproteogenix.scienceStability varies depending on the specific cleavage chemistry; can be susceptible to premature cleavage. adcreview.com
Bystander Effect Limited bystander effect, as the payload is primarily released inside the target cell. creativebiolabs.netproteogenix.scienceCan induce a bystander effect, killing nearby antigen-negative tumor cells, as the released payload can diffuse out of the target cell.
Payload Form The released drug remains attached to the linker and an amino acid. biochempeg.comThe payload is typically released in its original, unmodified form.
Example Linker Chemistry Thioether bond (formed from maleimide). biochempeg.comcreativebiolabs.netHydrazones (acid-labile), disulfides (reducible), peptides (enzyme-labile). adcreview.com

The polyethylene (B3416737) glycol (PEG) spacer in the linker plays a crucial role in modulating the physicochemical properties of the resulting ADC. The inclusion of a PEG chain, even a short one like the triethylene glycol unit in this compound, can confer several benefits. PEG is hydrophilic and can help to counteract the hydrophobicity of many cytotoxic payloads, thereby reducing the propensity for ADC aggregation and improving solubility. vectorlabs.com

Table 2: Influence of PEG Spacer Length on ADC Properties (Illustrative Data)

PEG Length (n units)Average DAR AchievedPlasma ClearanceIn Vivo EfficacyTolerability (Weight Change)
02.5HighRapid tumor breakthroughSignificant weight loss
42.5HighModerate efficacyModerate weight loss
84.8Low / StabilizedImproved efficacyStable weight
123.7Low / StabilizedHigh efficacyStable weight
243.0Low / StabilizedHigh efficacyStable weight
Data adapted from preclinical studies on cysteine-conjugated ADCs to illustrate general trends. rsc.org

First-generation ADCs were often heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites, which could lead to inconsistent efficacy and safety profiles. nih.gov Modern ADC development focuses on site-specific conjugation strategies to produce homogeneous ADCs with a precisely controlled DAR and defined attachment points. acs.orgmdpi.com This homogeneity improves the therapeutic window and simplifies manufacturing and characterization. nih.gov

This compound is ideally suited for these advanced strategies. Its two distinct reactive ends—the NHS ester and the maleimide—allow for a controlled, two-step conjugation process. The NHS ester reacts with primary amines (like those on a payload molecule), while the maleimide group specifically targets thiol groups (like those on an antibody's cysteine residues). axispharm.com

Several site-specific conjugation technologies can leverage such a linker:

Engineered Cysteines (e.g., THIOMAB™): This approach involves genetically engineering cysteine residues at specific sites on the antibody. nih.gov The maleimide end of the linker can then react exclusively with these engineered thiols, resulting in a homogeneous ADC, typically with a DAR of 2.

Unnatural Amino Acids: An unnatural amino acid with a unique reactive handle (e.g., an azide (B81097) or alkyne for "click chemistry," or a group that can be converted to a thiol) can be incorporated into the antibody at a specific position. nih.gov The linker can be adapted to react with this unique handle, ensuring precise conjugation.

Enzymatic Conjugation: Enzymes like transglutaminase can be used to introduce a reactive group at a specific glutamine residue on the antibody, which can then be conjugated to a linker. nih.gov

In each of these strategies, the bifunctional nature of this compound facilitates the creation of a well-defined and uniform ADC product. mdpi.com

Development of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are an emerging therapeutic modality designed to eliminate specific unwanted proteins from cells. explorationpub.comnih.gov They are heterobifunctional molecules comprising a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the cell's proteasome. nih.gov

The linker is a critical component of a PROTAC, influencing its physicochemical properties and its ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.govnih.gov this compound is an example of a PEG-based linker building block used in PROTAC synthesis. medchemexpress.combiochempeg.com PEG linkers are the most commonly used type in PROTAC design, with some estimates suggesting they are used in over half of all reported PROTACs. biochempeg.com

The use of PEG-based linkers offers several advantages in PROTAC development:

Increased Solubility: They enhance the water solubility of the often large and hydrophobic PROTAC molecule, which can improve cell permeability and bioavailability. nih.govbiochempeg.combiochempeg.com

Facile Synthesis: The modular nature of PEG units allows for the systematic and straightforward synthesis of a library of PROTACs with varying linker lengths. biochempeg.combiochempeg.com This is crucial for optimizing the distance between the two ligands.

Flexibility: The inherent flexibility of the PEG chain can help the PROTAC adopt the optimal conformation required to effectively bridge the POI and the E3 ligase. nih.gov

The success of a PROTAC is highly dependent on the geometry of the ternary complex it forms. The linker's length, composition, flexibility, and attachment points on the two ligands are all critical parameters that must be optimized to achieve efficient protein degradation. explorationpub.comnih.gov A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously. A linker that is too long might lead to an unstable or non-productive ternary complex where ubiquitination cannot occur efficiently.

The optimization process often involves synthesizing a series of PROTACs where the linker is systematically varied. For example, researchers might create a set of PROTACs with PEG linkers of 2, 3, 4, or more units to identify the optimal length for a specific POI and E3 ligase pair. nih.gov The PEG3 unit in this compound provides a defined length and degree of flexibility that may be optimal for certain protein-protein interactions. The choice of linker can dramatically impact the potency (measured as the concentration required for 50% degradation, or DC₅₀) and selectivity of the PROTAC. nih.govfrontiersin.org Therefore, the rational design and optimization of the linker, using building blocks like this compound, is a cornerstone of modern PROTAC development. explorationpub.comnih.gov

Strategies for General Targeted Delivery Systems

This compound is a heterobifunctional crosslinker instrumental in the development of advanced therapeutic delivery systems. scbt.comcreative-biolabs.com Its structure, featuring a maleimide group, a three-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, allows for the covalent linkage of two different molecules, such as an antibody and a therapeutic payload. targetmol.comcreative-biolabs.com This capability is crucial for creating precisely engineered constructs like antibody-drug conjugates (ADCs). medchemexpress.com The distinct functionalities of the linker play specific roles in enhancing the properties and controlling the assembly of these complex biomolecular systems.

A significant challenge in the development of targeted delivery systems, particularly ADCs, is the aggregation caused by the inherent hydrophobicity of many cytotoxic drug payloads. The incorporation of a hydrophilic spacer within the linker, such as the triethylene glycol (PEG3) chain in this compound, is a key strategy to mitigate this issue. nih.gov

The PEG spacer imparts greater water solubility to the entire conjugate, reducing the propensity for aggregation and improving its stability in aqueous environments. thermofisher.comaxispharm.comchempep.com Polyethylene glycol is a biologically inert and non-immunogenic polymer known to increase the hydrophilicity of the molecules it is attached to. thermofisher.comchempep.com This is achieved through the formation of hydrogen bonds between the repeating ethylene (B1197577) oxide units and water molecules. chempep.com Even short PEG chains can significantly enhance the solubility and stability of the final conjugate, which is critical for maintaining its therapeutic efficacy and pharmacokinetic profile. nih.govinterchim.fr

Studies have demonstrated that conjugating proteins with polymers like PEG leads to improved solubility. nih.gov The hydrophilic nature of the PEG linker can create a hydration shell around the payload, effectively masking its hydrophobicity and preventing the formation of inactive aggregates. researchgate.net Research into various ADC constructs has shown that the inclusion and specific configuration of PEG chains in the linker design are of great importance for the physical and chemical stability of the final product, directly impacting its pharmacokinetic performance. nih.gov

The table below summarizes the key contributions of the PEG3 spacer to the biophysical properties of the resulting conjugate.

PropertyContribution of PEG3 SpacerRationale
Solubility IncreasesThe hydrophilic ethylene oxide units enhance solubility in aqueous solutions, counteracting the hydrophobicity of the payload. thermofisher.combroadpharm.com
Stability Reduces AggregationBy improving solubility, the PEG spacer minimizes the tendency of conjugates to form non-specific aggregates. interchim.fr
Biocompatibility HighPEG is known to be non-toxic and non-immunogenic, which is beneficial for therapeutic applications. thermofisher.comchempep.com

The heterobifunctional nature of this compound is central to its role in the controlled and sequential construction of targeted delivery systems. creative-biolabs.com The linker possesses two distinct reactive termini—an NHS ester and a maleimide group—each targeting a different functional group on a biomolecule with high specificity. iris-biotech.de This dual reactivity allows for a precise, multi-step conjugation process, which is a significant advantage over homobifunctional linkers that can lead to uncontrolled polymerization and product heterogeneity. creative-biolabs.com

The NHS ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues found abundantly on the surface of antibodies, to form a stable amide bond. iris-biotech.de This reaction proceeds optimally at a pH of 7.0-7.2. vectorlabs.com The maleimide group, on the other hand, reacts specifically with sulfhydryl (thiol) groups, such as those from cysteine residues, to form a stable thioether bond. nih.gov This reaction is most efficient at a pH range of 6.5-7.5. vectorlabs.com

This specificity enables a controlled workflow for payload attachment. Typically, the antibody is first "activated" by reacting it with the NHS ester end of the linker. After this initial step, the unreacted linker is removed. Subsequently, the thiol-containing payload (e.g., a cytotoxic drug) is added, which then reacts with the maleimide group on the antibody-linker intermediate. This sequential approach is critical for controlling the stoichiometry of the final conjugate, ensuring a well-defined drug-to-antibody ratio (DAR). creative-biolabs.com

The table below outlines the sequential reaction steps facilitated by this compound for a typical antibody-drug conjugate formulation.

StepReactant 1 (Functional Group)Linker MoietyReactant 2 (Functional Group)Resulting BondOptimal pH
1. Linker Activation Antibody (Primary Amine, e.g., Lysine)NHS EsterThis compoundAmide7.0–7.2 vectorlabs.com
2. Payload Conjugation Antibody-Linker Intermediate (Maleimide)MaleimideDrug Payload (Thiol, e.g., Cysteine)Thioether6.5–7.5 vectorlabs.com

The ability to control the reaction conditions, such as pH, for each step independently minimizes side reactions. vectorlabs.comnih.gov For instance, at a pH above 7.5, maleimides can begin to react with amines, which could lead to undesirable cross-linking. vectorlabs.com By performing the NHS ester-amine reaction at a slightly lower pH, this cross-reactivity is avoided. The precise control afforded by heterobifunctional linkers like this compound is fundamental to the rational design and manufacturing of consistent and effective targeted therapeutics. creative-biolabs.comcovachem.com

Contributions to Diagnostic and Imaging Agent Research

Development of Fluorescently Labeled Biomolecules for Advanced Imaging Studies

The creation of fluorescently labeled biomolecules is fundamental to visualizing and understanding biological processes at the molecular level. Mal-amido-PEG3-NHS ester facilitates this by providing a reliable method to attach fluorescent probes to specific sites on proteins, antibodies, and other biomolecules. nih.govresearchgate.net

The NHS ester end of the linker reacts efficiently with primary amines, such as those on the side chains of lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds. windows.nettocris.com This allows for the attachment of the linker to the protein of interest. Subsequently, the maleimide (B117702) group at the other end of the linker can form a stable thioether bond with a sulfhydryl group, which is often found on cysteine residues within a protein or can be engineered into a specific site. This dual reactivity allows for the specific and covalent attachment of fluorescent dyes, which are often modified to contain a reactive thiol group, to proteins. nih.govtocris.com

This methodology is not limited to organic fluorescent dyes. Semiconductor quantum dots (QDs), which are nanocrystals with exceptional photophysical properties, can also be conjugated to biomolecules using this linker. nih.gov For instance, QDs can be functionalized with amine groups, which then react with the NHS ester of the this compound. The maleimide end is then available to bind to a thiol-containing biomolecule, such as an antibody. researchgate.net This creates highly fluorescent and stable probes for cellular imaging. nih.govnih.gov The ability to create such specific and stable bioconjugates is essential for advanced imaging techniques like fluorescence resonance energy transfer (FRET) and single-molecule tracking. nih.gov

Probe ComponentLinker Functional GroupTarget on BiomoleculeBond FormedApplication
Fluorescent Dye MaleimideCysteine (Thiol)ThioetherProtein Labeling nih.gov
Protein/Antibody NHS EsterLysine (Amine)AmideProtein Labeling researchgate.net
Quantum Dot NHS EsterAmine-functionalized QD surfaceAmideCellular Imaging researchgate.net
Biomolecule MaleimideThiol-functionalized biomoleculeThioetherCellular Imaging nih.gov

Conjugation for Diagnostic Probe Synthesis

The synthesis of effective diagnostic probes relies on the ability to link a targeting moiety, such as an antibody, to a detectable label, like an enzyme or a fluorescent molecule. This compound is ideally suited for this purpose due to its heterobifunctional nature, which allows for the sequential and controlled conjugation of two different molecules. nih.govjenkemusa.comjenkemusa.com

A common strategy for synthesizing these probes involves a two-step reaction. windows.net First, the targeting molecule, often an antibody with available primary amine groups, is reacted with an excess of this compound. windows.net The NHS ester selectively reacts with the amines on the antibody, attaching the linker to it. After this initial reaction, any excess, unreacted linker is removed. In the second step, the detectable label, which has been engineered to possess a free thiol group, is added. This label then reacts with the maleimide group now present on the antibody-linker conjugate, forming a stable diagnostic probe. nih.gov This stepwise approach prevents the unwanted formation of polymers or aggregates. interchim.fr

The specificity of the maleimide-thiol reaction at a pH range of 6.5-7.5 and the amine-NHS ester reaction at a pH of 7-9 ensures a high yield of the desired conjugate with minimal side products. windows.net This level of control is critical for producing homogenous and reliable diagnostic reagents for use in various analytical techniques. vectorlabs.com

StepReactant 1Reactant 2Reactive GroupsResult
1. Activation AntibodyThis compoundAntibody amines + NHS esterAntibody-linker intermediate
2. Conjugation Antibody-linker intermediateThiolated detection labelLinker maleimide + Label thiolFinal diagnostic probe

Applications in Immunoassays and Biosensing Platforms

This compound plays a significant role in the development of immunoassays and biosensors by enabling the stable immobilization of biological recognition elements, such as antibodies, onto sensor surfaces. researchgate.net This immobilization is a critical step in the fabrication of devices that can detect specific analytes in complex samples.

For example, in an enzyme-linked immunosorbent assay (ELISA), an antibody can be conjugated to a reporter enzyme using the this compound linker. The resulting conjugate can then be used to generate a detectable signal. Another important application is in the biotinylation of proteins for use in streptavidin-biotin based detection systems. aatbio.com Biotin (B1667282) molecules with an NHS ester group can be reacted with the primary amines on a protein or antibody. thermofisher.comfishersci.com This biotinylated protein can then be strongly and specifically captured by a surface coated with streptavidin, a protein with an extremely high affinity for biotin. aatbio.comthermofisher.com This system is widely used in various immunoassays for detection and quantification. labmartgh.com

In the context of biosensors, the linker can be used to attach antibodies or other proteins to the sensor surface. For instance, a surface can be functionalized with thiol groups, which would then react with the maleimide end of the linker that has already been attached to an antibody via its NHS ester group. This creates a stable and oriented layer of antibodies on the sensor, enhancing its sensitivity and specificity. researchgate.net The hydrophilic PEG spacer helps to extend the antibody away from the surface, reducing steric hindrance and improving its ability to bind to its target analyte. interchim.fr

ApplicationRole of LinkerKey Molecules InvolvedBenefit
ELISA Conjugating detection antibody to a reporter enzymeAntibody, Enzyme, this compoundSignal amplification
Streptavidin-Biotin Systems Biotinylation of detection proteins/antibodiesProtein/Antibody, NHS-BiotinHigh-affinity capture and detection aatbio.comthermofisher.com
Biosensors Immobilizing capture antibodies on a sensor surfaceAntibody, Sensor Surface, this compoundEnhanced sensitivity and specificity researchgate.net

Future Perspectives and Emerging Research Directions

Integration with Bioorthogonal Chemistry for Advanced Conjugation Strategies

The true potential of Mal-amido-PEG3-NHS ester may be realized through its integration with bioorthogonal chemistries, which involve reactions that can proceed in complex biological environments without interfering with native biochemical processes. While the maleimide-thiol and NHS ester-amine reactions are highly efficient, they are not strictly bioorthogonal as their reactants (thiols and amines) are abundant in biological systems. precisepeg.comwindows.net

This would allow for multi-step, sequential labeling and assembly of complex biomolecular architectures. For example, a protein could first be modified with an azide-bearing this compound derivative at its amine residues. Subsequently, a thiol-containing molecule could be attached to the maleimide (B117702) group, and finally, an alkyne-functionalized imaging agent could be "clicked" onto the azide (B81097), creating a tri-functional conjugate. This approach would offer precise control over the placement and stoichiometry of different components.

Table 1: Comparison of Conventional and Bioorthogonal Conjugation Chemistries

ReactionFunctional Group 1Functional Group 2Key AdvantagePotential for Integration with this compound
Amine-NHS EsterPrimary AmineNHS EsterHigh efficiency, stable amide bondNative functionality
Thiol-MaleimideThiol (Sulfhydryl)MaleimideHigh specificity for thiols at neutral pHNative functionality
SPAACAzideCycloalkyne (e.g., DBCO)No catalyst required, bioorthogonalRequires derivatization
Tetrazine LigationTetrazineTrans-cyclooctene (B1233481) (TCO)Extremely fast kinetics, bioorthogonalRequires derivatization

Advancements in Multi-Functional Scaffold and Dendrimer Design

The heterobifunctional nature of this compound makes it an ideal building block for the synthesis of multi-functional scaffolds and the surface modification of dendrimers. jenkemusa.combroadpharm.com These highly branched, monodisperse macromolecules are of great interest for applications in drug delivery, diagnostics, and tissue engineering due to their well-defined structure and multivalency. archivepp.comarchivepp.com

Future research will likely focus on using this compound to create precisely defined, multi-arm PEG scaffolds. For instance, a core molecule with multiple amine groups could be reacted with an excess of this compound, resulting in a scaffold with a defined number of outwardly projecting maleimide groups. These maleimide-functionalized arms could then be used to attach various thiol-containing molecules, such as peptides, drugs, or targeting ligands. Commercially available multi-arm PEGs with mixed functionalities, such as (MAL)3-4armPEG-NHS, demonstrate the feasibility of this approach. jenkemusa.com

Similarly, this compound can be used for the controlled functionalization of dendrimers like poly(amidoamine) (PAMAM). archivepp.comarchivepp.com The surface of a PAMAM dendrimer typically presents numerous primary amine groups. medicalresearchjournal.org By reacting these amines with this compound, a layer of maleimide groups can be introduced. This allows for the subsequent attachment of thiol-containing molecules, effectively creating a multi-layered, functional nanodevice. nih.gov This strategy could be used to attach both targeting moieties and therapeutic agents to the same dendrimer core, leading to the development of highly sophisticated drug delivery systems. nih.gov

Table 2: Examples of Multi-Arm and Dendritic Structures Utilizing Maleimide and NHS Ester Functionalities

StructureCore MoleculeKey Functional GroupsPotential ApplicationReference
4-Arm PEG ScaffoldPentaerythritol3 Maleimide, 1 NHS EsterAntibody-Drug Conjugates jenkemusa.com
3-Arm PEG ScaffoldTri-functional amine2 Maleimide, 1 NHS EsterMulti-modal imaging agents broadpharm.com
PAMAM DendrimerEthylenediamineAmine (surface)Targeted drug delivery archivepp.comarchivepp.com

Computational Modeling and Rational Design of this compound Conjugates

While extensive experimental work has been conducted on bioconjugates utilizing linkers like this compound, the use of computational modeling and rational design for these specific conjugates is an emerging area with limited publicly available research. However, the principles of molecular modeling are being increasingly applied to the broader field of bioconjugation to predict the behavior of linker-payload systems.

Future research in this domain would likely involve molecular dynamics (MD) simulations to understand the conformational flexibility of the this compound linker once it has been conjugated to a biomolecule, such as an antibody. These simulations could provide insights into:

The spatial relationship between the conjugated molecule and the biomolecule.

The potential for the linker to influence the biological activity of the biomolecule.

The accessibility of the conjugated payload to its target.

Such in silico studies could help in the rational design of bioconjugates by allowing researchers to screen different linker lengths and compositions before embarking on extensive laboratory synthesis and testing. For example, computational models could be used to optimize the linker length to ensure that a conjugated drug molecule can efficiently reach its binding site on a target cell without being sterically hindered by the antibody to which it is attached. While specific studies on this compound are not yet prevalent, the methodologies developed for other PEG-based linkers in ADCs and PROTACs could be readily adapted. medchemexpress.com

Exploration in Novel Materials Science and Polymer Chemistry Applications

The versatility of this compound extends beyond bioconjugation into the realm of materials science and polymer chemistry. biochempeg.com Its ability to link different types of molecules and surfaces makes it a valuable tool for creating novel materials with tailored properties.

One promising area of future research is the use of this compound in the formation of advanced hydrogels. biochempeg.com By cross-linking polymers with both amine and thiol functionalities, it is possible to create hydrogels with precisely controlled physical properties, such as swelling ratio, degradation rate, and mechanical strength. These hydrogels could find applications in tissue engineering as scaffolds that support cell growth and in drug delivery as matrices for the controlled release of therapeutics. nih.gov

Furthermore, this compound is well-suited for the functionalization of surfaces. biochempeg.com For example, a surface with primary amine groups can be modified with this linker to present maleimide groups. These maleimide-functionalized surfaces can then be used to immobilize thiol-containing proteins, enzymes, or DNA molecules for applications in biosensors, diagnostic arrays, and affinity chromatography. The hydrophilic PEG spacer helps to reduce non-specific binding of other biomolecules to the surface, improving the signal-to-noise ratio in such devices.

Future work may also explore the incorporation of this compound into the synthesis of novel block copolymers and other complex polymer architectures. Its ability to connect different polymer chains via amine and thiol end-groups could lead to the creation of new materials with unique self-assembly properties and responsiveness to external stimuli.

Q & A

Q. What analytical methods are recommended for troubleshooting crosslinking inefficiency in PROTAC synthesis?

  • Methodological Answer :
  • SEC-MALS : Confirm ternary complex formation and molecular weight.
  • SPR/BLI : Measure binding kinetics between PROTAC components.
  • Cellular Thermal Shift Assay (CETSA) : Verify target engagement.
    Adjust PEG spacer length or linker chemistry if ubiquitination is suboptimal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.